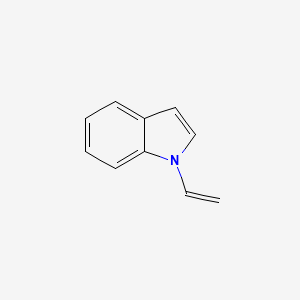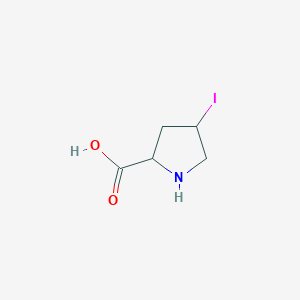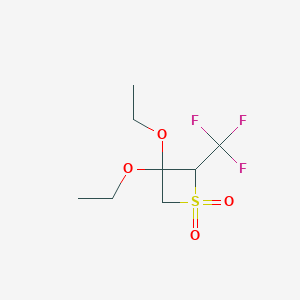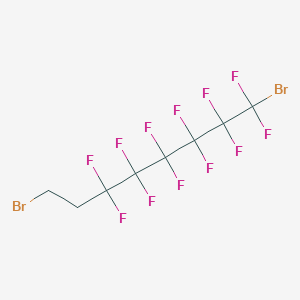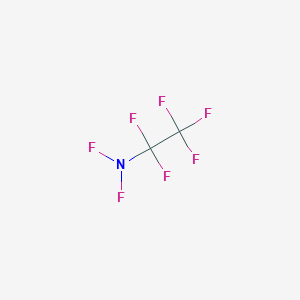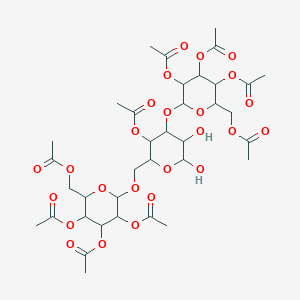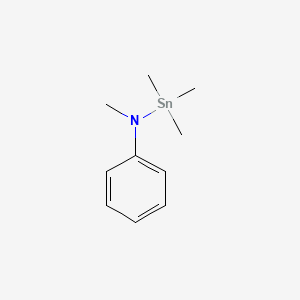
N,1,1,1-Tetramethyl-N-phenylstannanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,1,1-Tetramethyl-N-phenylstannanamine is a chemical compound with the molecular formula C10H17NSi It is a silanamine derivative, characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further substituted with phenyl and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1,1-Tetramethyl-N-phenylstannanamine typically involves the reaction of phenylamine with tetramethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:
[ \text{PhNH}_2 + \text{Si(CH}_3\text{)}_4 \rightarrow \text{PhN(Si(CH}_3\text{)}_3} ]
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
N,1,1,1-Tetramethyl-N-phenylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various substituted silanamines depending on the substituent introduced.
科学的研究の応用
N,1,1,1-Tetramethyl-N-phenylstannanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
作用機序
The mechanism of action of N,1,1,1-Tetramethyl-N-phenylstannanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The pathways involved in its action include:
Formation of Stable Complexes: The compound can form stable complexes with biomolecules, enhancing its potential as a drug delivery agent.
Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.
類似化合物との比較
Similar Compounds
- N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
- 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane
Uniqueness
N,1,1,1-Tetramethyl-N-phenylstannanamine is unique due to its specific structural features, such as the presence of a silicon atom bonded to a nitrogen atom with phenyl and tetramethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various applications.
特性
CAS番号 |
1076-10-4 |
|---|---|
分子式 |
C10H17NSn |
分子量 |
269.96 g/mol |
IUPAC名 |
N-methyl-N-trimethylstannylaniline |
InChI |
InChI=1S/C7H8N.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H3;3*1H3;/q-1;;;;+1 |
InChIキー |
QYVHQABAJCFXFR-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


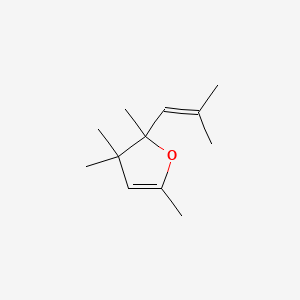
![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)
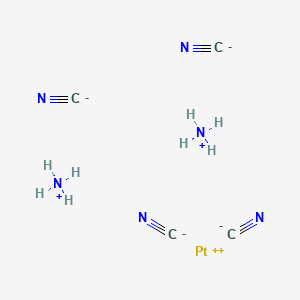

![Cyclohepta[f]indene](/img/structure/B14747578.png)


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
